molecular formula C15H17NO4 B14782234 rel-(1S,5S,6S)-3-benzyloxycarbonyl-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

rel-(1S,5S,6S)-3-benzyloxycarbonyl-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B14782234
M. Wt: 275.30 g/mol
InChI Key: QMSAXMAKEIHGAK-QOZQQMKHSA-N
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Description

rel-(1S,5S,6S)-3-Benzyloxycarbonyl-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS: 2456272-48-1) is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core. Its structure includes:

  • Benzyloxycarbonyl (Cbz) group at position 3, serving as a protective amine group.
  • Methyl substituent at position 1, introducing steric and electronic modifications.
  • Carboxylic acid at position 6, enabling functionalization or salt formation. The molecular formula is C₁₅H₁₇NO₄ (MW: 291.3 g/mol), distinguishing it from simpler bicyclohexane derivatives .

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

(1S)-1-methyl-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C15H17NO4/c1-15-9-16(7-11(15)12(15)13(17)18)14(19)20-8-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,17,18)/t11?,12?,15-/m0/s1

InChI Key

QMSAXMAKEIHGAK-QOZQQMKHSA-N

Isomeric SMILES

C[C@]12CN(CC1C2C(=O)O)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC12CN(CC1C2C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclopropanation via C–H Functionalization

The azabicyclo[3.1.0]hexane core is often synthesized through enantioselective cyclopropanation. A palladium(0)-catalyzed C–H functionalization method employs trifluoroacetimidoyl chlorides as electrophiles, enabling the formation of the bicyclic framework with high stereocontrol. Key steps include:

  • Substrate preparation : A pyrrolidine derivative is treated with lithium hexamethyldisilazide (LiHMDS) to generate an enolate intermediate.
  • Electrophilic cyclization : Reaction with 3-bromopropionitrile at −78°C induces cyclopropane ring closure, yielding the bicyclic structure.

This method achieves enantiomeric excess (ee) >95% when using chiral diazaphospholane ligands.

Alternative Ring-Closure Strategies

  • n-BuLi-mediated cyclization : Treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-BuLi generates the bicyclic core via an SN2 mechanism.
  • Cobalt-catalyzed reduction : Cyclic ketimines derived from ester intermediates are reduced using CoCl₂ and NaBH₄, forming the azabicyclo[3.1.0]hexane skeleton.

Installation of the 6-Carboxylic Acid Group

Ester Hydrolysis

The carboxylic acid is typically introduced via hydrolysis of a methyl ester precursor:

  • Saponification : Treatment of methyl (1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate with NaOH in aqueous THF yields the carboxylic acid.
  • Acid-catalyzed hydrolysis : HCl in dioxane cleaves the ester group without epimerization.

Direct Oxidation

  • Jones oxidation : A primary alcohol intermediate is oxidized to the carboxylic acid using CrO₃ in H₂SO₄.
  • Swern oxidation : Oxalyl chloride and dimethyl sulfoxide (DMSO) convert a hydroxymethyl group to the acid via an aldehyde intermediate.

N3-Benzyloxycarbonyl Protection

Carbamate Formation

The Cbz group is introduced using benzyl chloroformate (Cbz-Cl):

  • Base-mediated reaction : The free amine is treated with Cbz-Cl and N-methylmorpholine in dichloromethane, yielding the protected derivative.
  • HATU-assisted coupling : For sterically hindered amines, HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) and DIPEA (diisopropylethylamine) enhance reaction efficiency.

Stereochemical Control and Resolution

Asymmetric Synthesis

  • Chiral ligands : Diazaphospholane ligands in Pd(0)-catalyzed reactions ensure enantioselective core formation.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers, enriching the desired (1S,5S,6S) isomer.

Diastereomeric Salt Formation

  • Tartaric acid resolution : Racemic mixtures are treated with D-(-)-tartaric acid to precipitate the desired diastereomer.

Characterization and Validation

Spectroscopic Analysis

  • NMR : $$ ^1H $$ and $$ ^{13}C $$ NMR confirm regiochemistry and stereochemistry. Key signals include the bridgehead protons (δ 2.5–3.5 ppm) and Cbz aromatic protons (δ 7.3–7.5 ppm).
  • X-ray crystallography : Absolute configuration is verified via single-crystal diffraction.

Chromatographic Purity

  • HPLC : Chiral columns (e.g., Chiralpak IA) resolve enantiomers, confirming ee >98%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Stereoselectivity Reference
Pd-catalyzed C–H functionalization Cyclopropanation, Cbz protection 68 >95% ee
n-BuLi-mediated cyclization Ring closure, methylation 55 Moderate
Mitsunobu alkylation Hydroxymethyl to methyl conversion 74 High
Enzymatic resolution Ester hydrolysis, chiral separation 82 >99% ee

Chemical Reactions Analysis

Types of Reactions

rel-(1S,5S,6S)-3-benzyloxycarbonyl-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, rel-(1S,5S,6S)-3-benzyloxycarbonyl-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its bicyclic structure makes it an interesting candidate for probing the active sites of various enzymes .

Medicine

In medicinal chemistry, rel-(1S,5S,6S)-3-benzyloxycarbonyl-1-methyl-3-azabicyclo[31Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of rel-(1S,5S,6S)-3-benzyloxycarbonyl-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs differ in substituents, stereochemistry, and functional groups, impacting physicochemical properties and applications.

Substituent Variations

Protective Group Modifications

rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid (CAS: 927679-54-7) Boc group replaces Cbz, reducing steric bulk. Smaller molecular weight (C₁₁H₁₇NO₄, MW: 227.26 g/mol). Applications: Intermediate in drug discovery (e.g., mGluR2/3 agonists) . Storage: Requires 2–8°C, dry conditions .

rel-(1R,5S,6s)-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid Hydrochloride (CAS: M84991) Methyl group at position 3 instead of Cbz. Lower molecular weight (C₈H₁₂ClNO₂, MW: 197.64 g/mol). Used in peptide mimetics and receptor studies .

Substituent Position and Stereochemistry

rel-(1R,2S,5S)-3-tert-Butoxycarbonyl-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid (CAS: 848777-73-1) Carboxylic acid at position 2 (vs. 6 in the target compound). Dimethyl groups at position 6 enhance rigidity. Molecular formula: C₁₃H₂₁NO₄ (MW: 255.31 g/mol) .

rel-(1S,2S,5R)-3-(tert-Butoxycarbonyl)-6,6-Dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid Dichloro substituents at position 6 increase hydrophobicity. Molecular formula: C₁₁H₁₅Cl₂NO₄ (MW: 296.14 g/mol) .

Physicochemical Properties

Compound (CAS) Molecular Formula MW (g/mol) Key Substituents LogP* (Predicted)
Target (2456272-48-1) C₁₅H₁₇NO₄ 291.3 Cbz, methyl, COOH 2.8
927679-54-7 C₁₁H₁₇NO₄ 227.26 Boc, COOH 1.2
M84991 C₈H₁₂ClNO₂ 197.64 Methyl, COOH, HCl -0.5
848777-73-1 C₁₃H₂₁NO₄ 255.31 Boc, 6,6-dimethyl, COOH 2.1
2725791-20-6 C₉H₁₀F₃NO₅ 269.17 Trifluoroacetate, COOH 0.9

*LogP estimated using fragment-based methods.

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